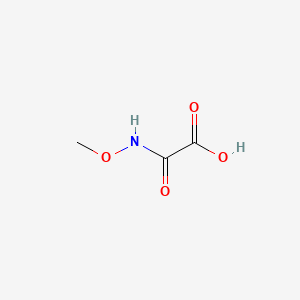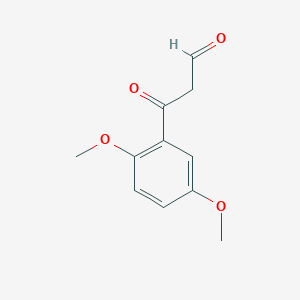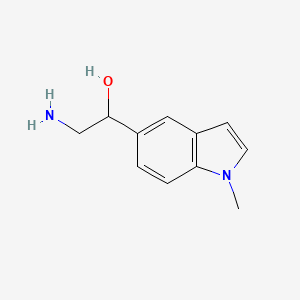
(Methoxycarbamoyl)formicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methoxycarbamoyl)formic acid is an organic compound with the molecular formula C3H5NO4 It is a derivative of formic acid, where one of the hydrogen atoms is replaced by a methoxycarbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Methoxycarbamoyl)formic acid can be synthesized through several methods. One common approach involves the reaction of formic acid with methoxyamine in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the formation of (methoxycarbamoyl)formic acid as the primary product.
Industrial Production Methods
In an industrial setting, (methoxycarbamoyl)formic acid can be produced through a continuous process involving the reaction of formic acid with methoxyamine hydrochloride. The reaction is carried out in a solvent such as methanol, and the product is purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Methoxycarbamoyl)formic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form methoxycarbamoyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Methoxycarbamoyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Methoxycarbamoyl)formic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: It is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of (methoxycarbamoyl)formic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
(Methoxycarbamoyl)formic acid can be compared with other similar compounds, such as:
Formic acid: The simplest carboxylic acid, with a single hydrogen atom attached to the carboxyl group.
Methoxyacetic acid: A derivative of acetic acid with a methoxy group attached to the alpha carbon.
Carbamic acid: A compound with a similar structure but lacking the methoxy group.
Uniqueness
(Methoxycarbamoyl)formic acid is unique due to the presence of both a methoxy group and a carbamoyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C3H5NO4 |
|---|---|
Poids moléculaire |
119.08 g/mol |
Nom IUPAC |
2-(methoxyamino)-2-oxoacetic acid |
InChI |
InChI=1S/C3H5NO4/c1-8-4-2(5)3(6)7/h1H3,(H,4,5)(H,6,7) |
Clé InChI |
KPZARQPYRLQORR-UHFFFAOYSA-N |
SMILES canonique |
CONC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)

![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)






![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)


![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)

